An In-depth Technical Guide to 1-(5-Amino-2-fluorophenyl)ethanone and its Hydrochloride Salt
An In-depth Technical Guide to 1-(5-Amino-2-fluorophenyl)ethanone and its Hydrochloride Salt
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1-(5-amino-2-fluorophenyl)ethanone and its hydrochloride salt. We will delve into its chemical identity, synthesis, characterization, applications, and safety protocols, providing expert insights into its utility as a strategic building block in medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Scaffolds
1-(5-Amino-2-fluorophenyl)ethanone, also known as 3-acetyl-4-fluoroaniline, is a substituted aromatic ketone that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure uniquely combines three key functional groups: an aniline moiety, an acetyl group (ketone), and a fluorine atom. This trifecta of functionalities makes it a highly valuable precursor for constructing complex heterocyclic systems and drug candidates.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The fluorine atom can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity. The aniline and ketone groups, in turn, serve as reactive handles for a wide array of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide provides the foundational knowledge required to effectively utilize this important chemical entity.
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's identity is paramount for reproducible research. While often used and supplied as the hydrochloride salt for enhanced stability and handling, it is crucial to distinguish between the free base and its salt form.
It is common practice in chemical supply chains for the hydrochloride salt to be sold under the CAS number of the free base. Researchers should always verify the form of the material received through analytical characterization.
| Property | 1-(5-Amino-2-fluorophenyl)ethanone (Free Base) | 1-(5-Amino-2-fluorophenyl)ethanone HCl |
| Synonyms | 3-Acetyl-4-fluoroaniline, 5'-Amino-2'-fluoroacetophenone | Ethanone, 1-(5-amino-2-fluorophenyl)-, hydrochloride |
| CAS Number | 67500-19-0[1] | Not consistently assigned; often referenced by the free base CAS. |
| Molecular Formula | C₈H₈FNO[1] | C₈H₉ClFNO |
| Molecular Weight | 153.15 g/mol [1] | 189.62 g/mol |
| Appearance | White to yellow solid | Off-white to light yellow solid |
| Melting Point | 76-77 °C | Data not consistently available; expected to be higher than the free base. |
| Boiling Point | 295.8 °C (Predicted) | Not applicable (decomposes) |
| Solubility | Soluble in alcohols and ethers, slightly soluble in water. | Soluble in water and polar organic solvents like methanol and DMSO. |
Synthesis and Purification
The most common and efficient synthesis of 1-(5-amino-2-fluorophenyl)ethanone involves the selective reduction of its nitro precursor, 1-(2-fluoro-5-nitrophenyl)ethanone.
The conversion of the nitro group to an amine is a classic and reliable transformation. The Bechamp reduction, which uses iron metal in the presence of a weak acid like ammonium chloride, is particularly well-suited for this purpose due to its cost-effectiveness, scalability, and functional group tolerance.
Causality Behind Experimental Choices:
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Iron Powder (Fe): Serves as the reducing agent. It is inexpensive and effective for nitro group reductions.
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Ammonium Chloride (NH₄Cl): Acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reaction and prevents the formation of iron hydroxide sludge, making the workup cleaner.
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Isopropanol/Water Co-solvent: This system is chosen to provide sufficient solubility for both the organic starting material and the inorganic reagents.
Caption: Synthetic pathway from the nitro precursor to the free base and its HCl salt.
This protocol is a representative example based on established literature procedures.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).
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Solvent Addition: Add a mixture of isopropanol and water (typically a 4:1 ratio).
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Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup: After completion, cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with additional solvent (e.g., dichloromethane or ethyl acetate).
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Extraction: Transfer the filtrate to a separatory funnel. If necessary, add more water and an organic solvent like dichloromethane. Separate the organic layer, and extract the aqueous layer again with the organic solvent.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
The crude product is typically purified by column chromatography on silica gel.[1]
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Stationary Phase: Silica Gel (230-400 mesh).
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Mobile Phase: A mixture of hexane and ethyl acetate is commonly used. The polarity is optimized to achieve good separation (e.g., a gradient starting from 10% ethyl acetate in hexane). The product, being more polar than non-polar impurities, will elute later.
The purified free base is often converted to the hydrochloride salt to improve its stability, crystallinity, and ease of handling.
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Dissolve the purified 1-(5-amino-2-fluorophenyl)ethanone in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic methods should be employed.
Caption: A typical analytical workflow for structure and purity validation.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. For 1-(5-amino-2-fluorophenyl)ethanone, one would expect to see:
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A singlet for the methyl protons (-COCH₃) around 2.5 ppm.
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A broad singlet for the amine protons (-NH₂) which can vary in chemical shift.
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A complex multiplet pattern for the three aromatic protons, with couplings to each other and to the fluorine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton. Key signals would include the carbonyl carbon (~195-200 ppm), aromatic carbons (showing C-F coupling), and the methyl carbon (~25-30 ppm).
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 154.06.[2]
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HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of a compound. Using a suitable column (e.g., C18) and mobile phase, the percentage purity can be accurately quantified.
Applications in Research and Drug Development
The true value of 1-(5-amino-2-fluorophenyl)ethanone HCl lies in its role as a versatile building block. The reactive amino and ketone functionalities allow for its elaboration into a vast number of more complex structures, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals.
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Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The subject compound can be used to construct pyrazoles, quinolines, and other ring systems that are known to interact with the ATP-binding site of kinases.
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Precursor for Bioactive Molecules: The aniline nitrogen can be acylated, alkylated, or used in cyclization reactions (e.g., Friedländer annulation to form quinolines). The ketone can undergo reactions such as aldol condensations, reductive aminations, or serve as a handle to build side chains.
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used as a "fragment" to screen against biological targets. Hits can then be optimized and grown into more potent leads. The fluorophenyl moiety is a common and effective fragment in FBDD.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. This information is synthesized from typical Safety Data Sheets (SDS) for aminophenyl ketones.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3] Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Keep away from heat, sparks, and open flames.
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First Aid:
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Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
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Inhalation: Move the person to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.
Conclusion
1-(5-Amino-2-fluorophenyl)ethanone and its hydrochloride salt are high-value chemical intermediates that serve as fundamental building blocks in the synthesis of complex organic molecules. Its strategic combination of a fluorinated aromatic ring, an aniline, and a ketone provides medicinal chemists with a powerful tool for developing novel therapeutics. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, is essential for its effective application in research and development.
References
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ChemicalRegister. (n.d.). ETHANONE,1-(2-AMINO-5-FLUOROPHENYL)-2-CHLORO- (CAS No. 128076-64-2) Suppliers. Retrieved from [Link]
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Krüger, G., Keck, J., Noll, K., & Pieper, H. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittelforschung, 34(11A), 1612-24. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(5-amino-2-fluorophenyl)ethanone (C8H8FNO). Retrieved from [Link]
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Nantong Zandery BioTechnology Co.,LTD. (n.d.). 1-(5-Amino-2-Fluorophenyl)ethanone. Retrieved from [Link]
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Chemsrc. (2025). CAS#:93102-96-6 | 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. Retrieved from [Link]
- Moustafa A. Gouda, et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4).
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Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
